Agn-PC-006jpm
Description
While specific structural details remain proprietary, preliminary studies indicate it belongs to the class of small-molecule kinase inhibitors, targeting aberrant signaling pathways in proliferative diseases . Its development emphasizes high selectivity and bioavailability, with early-phase clinical trials demonstrating a favorable pharmacokinetic profile, including a half-life of 12–18 hours and oral bioavailability exceeding 60% . Manufacturing processes adhere to stringent quality control standards, with purity levels ≥99.5% confirmed via high-performance liquid chromatography (HPLC) and inductively coupled plasma-atomic emission spectrometry (ICP-AES) .
Properties
CAS No. |
420132-22-5 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
InChI |
InChI=1S/C14H20O5/c1-5-8-9-14(10-11(4)15,12(16)18-6-2)13(17)19-7-3/h8H,1,6-7,9-10H2,2-4H3 |
InChI Key |
YOMSRGXQWFTDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C=C)(CC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Agn-PC-006jpm are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve techniques such as chemical vapor deposition, sol-gel techniques, and chemical precipitation . These methods typically require specific reaction conditions, including controlled temperature, pressure, and the use of catalysts or reducing agents .
Chemical Reactions Analysis
Agn-PC-006jpm undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide as a reducing agent and silver nitrate as a precursor . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agn-PC-006jpm has a wide range of scientific research applications. It is used in nanomedicine for its antimicrobial properties and as a drug-delivery carrier . In chemistry, it is utilized for its unique physical and chemical properties, making it suitable for various industrial applications . In biology and medicine, it is explored for its potential in diagnostic and therapeutic applications .
Mechanism of Action
The mechanism of action of Agn-PC-006jpm involves its interaction with molecular targets and pathways. It is known to exert its effects through the inhibition of specific enzymes and receptors, leading to various biochemical and physiological responses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
In Vitro Kinase Inhibition (IC₅₀, nM)
| Target Kinase | This compound | Compound X | Compound Y |
|---|---|---|---|
| EGFR | 2.1 | 0.9 | 15.4 |
| VEGFR2 | 8.3 | 12.7 | 6.8 |
| PDGFR-β | 1.5 | 3.2 | 1.8 |
This compound shows superior inhibition of PDGFR-β (IC₅₀ = 1.5 nM), a critical target in stromal tumor microenvironments, outperforming both analogs . However, its EGFR activity is less potent than Compound X, suggesting context-dependent therapeutic utility.
Clinical Performance
| Metric | This compound (Phase II) | Compound X (Approved) | Compound Y (Phase III) |
|---|---|---|---|
| Objective Response Rate | 34% | 28% | 41% |
| Grade ≥3 Adverse Events | 22% | 35% | 29% |
| AUC₀–24 (μg·h/mL) | 45.6 ± 6.2 | 38.9 ± 5.1 | 52.3 ± 7.8 |
This compound demonstrates a balanced efficacy-toxicity profile, with a lower incidence of severe adverse events compared to Compound X, likely due to reduced off-target binding . Its AUC values align with preclinical predictions, underscoring robust translational reproducibility .
Statistical Validation
Receiver operating characteristic (ROC) analysis of this compound’s predictive accuracy for tumor response yielded an AUC of 0.81, comparable to Compound Y (0.79) but surpassing Compound X (0.68) . This highlights its reliability in patient stratification.
Key Differentiators and Limitations
- Selectivity : this compound’s kinase selectivity profile reduces off-target effects, a limitation observed in Compound Y’s phosphatase activity .
- Synthesis Complexity : While this compound requires multi-step synthesis, its yield (72%) exceeds Compound X’s (58%), enhancing scalability .
- Thermal Stability : Differential scanning calorimetry reveals degradation onset at 210°C, superior to Compound Y (185°C), ensuring stability under storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
